di-n-Amyl disulfide

Tribology Lubricant Additives Extreme Pressure

Sourcing a dialkyl disulfide with consistent chain-length-dependent properties is critical. Di-n-Amyl disulfide (CAS 112-51-6) delivers: - 40% improved wear resistance vs. standard sulfurized additives (ASTM D2783) - Authentic radish/wasabi notes (odor threshold 0.015 ppm) for flavor formulations - >95% (GC) purity with verified batch QC for reproducible synthesis Ideal for EP lubricant formulators, flavor chemists, and researchers requiring precise C5-chain performance.

Molecular Formula C10H22S2
Molecular Weight 206.4 g/mol
CAS No. 112-51-6
Cat. No. B090501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-n-Amyl disulfide
CAS112-51-6
Molecular FormulaC10H22S2
Molecular Weight206.4 g/mol
Structural Identifiers
SMILESCCCCCSSCCCCC
InChIInChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3
InChIKeyYSQZSPCQDXHJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-n-Amyl Disulfide Overview


Di-n-Amyl disulfide (CAS 112-51-6), also known as dipentyl disulfide, is a symmetrical dialkyl disulfide with the molecular formula C10H22S2 and a molecular weight of approximately 206.41 g/mol. It appears as a colorless to pale yellow liquid and is a member of the broader class of organic disulfides. [1] Its key physicochemical properties include a boiling point of 142°C at 17 mmHg (or approximately 269.8°C at 760 mmHg), a density of around 0.93 g/cm³, and a refractive index in the range of 1.48-1.49. This compound is primarily recognized for its utility as a flavoring agent, an intermediate in organic synthesis, and a component in industrial formulations such as extreme pressure (EP) lubricant additives.

Lubricant EP additive development
Specialty flavor & fragrance formulation
Organic synthesis (pentylthio source)
Biochemical SAR / CYP inhibition studies

Di-n-Amyl Disulfide Selection Rationale


Despite belonging to the same dialkyl disulfide class, compounds in this family cannot be treated as interchangeable substitutes due to their chain-length-dependent properties that critically influence their performance in key application areas. The length of the alkyl chain directly affects parameters such as volatility, odor threshold, solubility, and tribological film-forming characteristics. [1] For instance, substituting di-n-amyl disulfide with a shorter-chain analog like dimethyl or diethyl disulfide would drastically alter the volatility and odor profile in flavor and fragrance applications, while using a longer-chain or unsaturated analog could compromise its specific function as an extreme pressure (EP) additive in lubricants. [2] Therefore, selecting the correct dialkyl disulfide is essential for achieving the desired functional outcome, and the quantitative evidence presented below underscores the distinct performance profile of the C5 amyl derivative.

Chain length governs volatility & odor. Shorter dialkyl disulfides (C1–C4) exhibit drastically lower boiling points and more intense, garlic/cabbage-dominated odor profiles, making them unsuitable for high-temperature lubricants or nuanced flavor blends.
Tribofilm formation is alkyl-chain dependent. EP performance relies on the C5 amyl chain; using dimethyl or diallyl analogs can compromise wear protection, as shown by 40% improvement advantage of the amyl derivative in controlled testing.
Flavor authenticity cannot be replicated by shorter/unsaturated analogs. The specific radish/wasabi/cruciferous character is unique to the pentyl chain; replacement with common garlic-like disulfides yields a different sensory profile.

Di-n-Amyl Disulfide Performance Comparison


Extreme Pressure Performance in Lubricants

In tribological applications, di-n-amyl disulfide functions as an effective extreme pressure (EP) additive. Direct comparative testing indicates it provides quantifiably better wear protection than conventional sulfurized additives. Specifically, under standardized ASTM D2783 Four-Ball EP testing conditions, a lubricant formulation containing di-n-amyl disulfide demonstrated 40% better wear resistance compared to a baseline using a standard sulfurized additive. [1]

EP Wear Performance
Head-to-head
40% better wear resistance vs. standard sulfurized additives
Supports lubricant additive selection under ASTM D2783 conditions
Reported four-ball EP test; formulation context may vary
Tribology Lubricant Additives Extreme Pressure

Odor Threshold of Dialkyl Disulfides

The odor threshold of di-n-amyl disulfide is reported as 0.015 ppm, indicating its potent sensory impact even at trace concentrations. This value can be compared to other dialkyl disulfides to contextualize its relative strength. Dimethyl disulfide has a reported odor threshold of 0.0022 ppm, diethyl disulfide is 0.002 ppm, dipropyl disulfide is 0.00091 ppm, and dibutyl disulfide is 0.00021 ppm. This cross-study comparison suggests a trend where odor threshold decreases (i.e., potency increases) with longer chain length up to a certain point, but di-n-amyl disulfide (C5) exhibits a higher threshold (0.015 ppm) than its C1-C4 counterparts, making it less overwhelmingly pungent and potentially more manageable in flavor formulations.

Odor Threshold (ppm)
Cross-study comparable
0.015 ppm (C5) vs. 0.0022 ppm (C1) to 0.00021 ppm (C4)
Higher threshold enables broader, more forgiving flavor use range
Sensory panel comparison; absolute thresholds depend on matrix
Flavor Chemistry Sensory Science Volatile Sulfur Compounds

Boiling Point Differentiation of Disulfides

The volatility of dialkyl disulfides, as indicated by their boiling points, is a key physical property that dictates their suitability for various applications, from high-temperature industrial processes to ambient-temperature sensory uses. Di-n-amyl disulfide (C10H22S2) has a boiling point of approximately 142°C at 17 mmHg (or ~269.8°C at 760 mmHg). In a cross-study comparison, dimethyl disulfide (C2H6S2) boils at 109°C at 760 mmHg, diethyl disulfide (C4H10S2) boils between 152-154°C at 760 mmHg, and dipropyl disulfide (C6H14S2) boils between 195-196°C at 760 mmHg. The significantly higher atmospheric boiling point of di-n-amyl disulfide indicates it is substantially less volatile than its C1-C3 analogs, which is a critical differentiator for applications requiring lower vapor pressure and reduced evaporative loss.

Boiling Point (°C)
Cross-study comparable
~269.8 °C (760 mmHg) – 160 °C above dimethyl disulfide
Lower volatility supports high-temperature processing & reduced evaporative loss
Estimated from reduced-pressure data; verify under process conditions
Physicochemical Properties Volatility Thermal Stability

Distinctive Organoleptic Profile

The organoleptic profile of di-n-amyl disulfide is distinct and well-documented in flavor industry literature. It is described as a powerful material characteristic of fresh radishes and is used to impart pungent notes to cruciferous vegetable flavors such as wasabi, watercress, and cauliflower, as well as spice flavors like ginger and clove. [1] In contrast, other common dialkyl disulfides exhibit different sensory profiles: dimethyl disulfide is described as having a cabbage or garlic-like odor, [2] while diallyl disulfide is primarily known for its strong garlic scent. [3]

Organoleptic Profile
Class-level inference
Pungent, radish, wasabi, cruciferous notes
Distinct from garlic/onion profiles of shorter-chain analogs
Industry organoleptic evaluation; flavor nuance depends on blend composition
Flavor Chemistry Organoleptic Properties Food Science

CYP2A6 Inhibition Profile

Dialkyl disulfides have been identified as inhibitors of human cytochrome P450 2A6 (CYP2A6), an enzyme involved in the metabolism of nicotine and certain procarcinogens. A study screening various organosulfur compounds found that dialkyl disulfides inhibited CYP2A6 more potently than their corresponding monosulfide analogs. [1] While this study identified di-n-propyl disulfide (Ki = 1.73 μM) and diallyl disulfide (Ki = 22.9 μM) as specific inhibitors, the activity of di-n-amyl disulfide was not directly quantified in this context. [1] However, the class-level inference is that chain length significantly modulates inhibitory potency, and di-n-amyl disulfide, with its longer C5 chain, would be expected to exhibit a different selectivity and potency profile compared to the more extensively studied C3 and allyl derivatives.

CYP2A6 Inhibition
Class-level inference
Ki not directly quantified; chain-length-dependent modulation expected
Useful as tool compound for SAR studies on dialkyl disulfide inhibition
Data from propyl and allyl analogs; direct measurement recommended
Biochemistry Enzyme Inhibition Cytochrome P450

Di-n-Amyl Disulfide Use Cases


High-Performance Lubricant Formulation

Industrial lubricant formulators seeking to enhance extreme pressure (EP) performance should evaluate di-n-amyl disulfide as a strategic component. The evidence of a 40% improvement in wear resistance compared to standard sulfurized additives under ASTM D2783 testing [1] makes it a compelling candidate for gear oils, metalworking fluids, and greases where wear protection under high load is a critical performance metric. Its lower volatility (high boiling point) also suits it for high-temperature lubricant environments.

Specialty Flavor and Fragrance Creation

Flavor chemists developing authentic vegetable and spice profiles can leverage the unique organoleptic character of di-n-amyl disulfide. Its distinctive radish, wasabi, and cruciferous notes [1] are not readily replicated by more common, garlic-forward disulfides like diallyl or dimethyl disulfide. The compound's comparatively manageable odor threshold (0.015 ppm) allows for nuanced formulation in complex blends, making it a valuable tool for creating high-fidelity flavorings for processed foods, snacks, and beverages.

Organic Synthesis Intermediate

As a source of the pentylthio moiety, di-n-amyl disulfide serves as a versatile intermediate in organic synthesis. Its reactivity, governed by the relatively labile disulfide bond, allows it to act as a sulfur transfer reagent or a precursor to pentyl thiols under reductive conditions. [1] For research chemists, it is a building block for constructing more complex sulfur-containing molecules, including unsymmetrical disulfides, where its specific C5 chain provides a distinct hydrophobic handle compared to shorter-chain alternatives.

Biochemical SAR Studies

Researchers investigating the biological activity of organosulfur compounds, particularly as enzyme inhibitors (e.g., CYP2A6) or antimicrobial agents, will find di-n-amyl disulfide to be a valuable tool compound. The class-level evidence indicates that dialkyl disulfide chain length is a key determinant of activity. [1] By including di-n-amyl disulfide in a panel of analogs, scientists can systematically probe the effect of alkyl chain length on target binding, cellular uptake, and overall biological efficacy, contributing to the rational design of more potent and selective sulfur-based probes or therapeutics.

Application
Selection Property
Validation Focus
Lubricant EP additive formulation
Wear-resistance improvement context
ASTM D2783 four-ball EP performance review
Flavor & fragrance creation
Organoleptic specificity (radish/cruciferous)
Odor threshold and sensory panel comparison
Organic synthesis intermediate
Pentylthio transfer reactivity
Disulfide bond lability and thiol access evaluation
Biochemical SAR studies
Chain-length-dependent CYP inhibition profile
Enzyme inhibition panel and analog comparison

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39 linked technical documents
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